3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide
Description
This compound (molecular formula: C₂₀H₁₈FN₅OS; molecular weight: 395.46 g/mol) features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide moiety at position 5 is linked to a pyrazine ring bearing a thiophen-3-yl substituent . Its structural complexity combines heterocyclic diversity (pyrazole, pyrazine, and thiophene) with functional groups (fluorophenyl, carboxamide) known to influence pharmacokinetics and target binding.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQUQLOFBGFONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism.
Mode of Action
It is known to interact with its target, pparγ, and potentially modulate its activity. This interaction could lead to changes in the expression of genes regulated by PPARγ, thereby influencing cellular processes such as lipid metabolism and inflammation.
Biochemical Pathways
The compound’s interaction with PPARγ can affect various biochemical pathways. PPARγ is involved in the regulation of fatty acid storage and glucose metabolism, so the compound’s action could have downstream effects on these pathways. .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ. By modulating the activity of PPARγ, the compound could potentially influence the expression of genes involved in lipid metabolism and inflammation. This could lead to changes in cellular processes and physiological outcomes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PPARγ. .
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product features a pyrazole core substituted with a fluorophenyl group and a thiophenyl moiety, which are known to enhance biological activity due to their electronic properties.
Table 1: Structural Overview
| Component | Description |
|---|---|
| Core Structure | Pyrazole |
| Substituents | 4-Fluorophenyl, Thiophen-3-yl |
| Molecular Formula | C18H17FN4S |
| Molecular Weight | 344.41 g/mol |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. Specifically, research indicates that the compound effectively inhibits the growth of prostate cancer cells (LNCaP and PC-3) with an IC50 value indicating potent activity. For instance, a related pyrazole derivative showed an IC50 value of 18 μM against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | PSA Downregulation (%) |
|---|---|---|
| LNCaP | 18 | 46 |
| PC-3 | Not specified | Not specified |
The biological activity of this compound is primarily attributed to its interaction with androgen receptors (AR). By acting as an antagonist at these receptors, it disrupts the signaling pathways critical for prostate cancer cell proliferation. This mechanism is essential in the context of hormone-dependent cancers where AR plays a pivotal role.
Case Studies and Research Findings
- Study on Prostate Cancer : A study evaluated the effects of various pyrazole derivatives on LNCaP cells, highlighting that certain modifications to the pyrazole structure can significantly enhance antiproliferative effects and PSA downregulation .
- In Vivo Studies : While in vitro results are promising, further research into in vivo models is necessary to confirm the efficacy and safety profile of this compound. Preliminary studies suggest potential for reduced tumor growth in animal models treated with similar pyrazole derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, heterocyclic cores, and biological activities are summarized below.
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings:
Heterocyclic Diversity : The target compound’s pyrazine-thiophene moiety distinguishes it from simpler analogs with single heterocycles (e.g., thiazole in or furan in ). This diversity may enhance binding to multifunctional biological targets .
Fluorophenyl Advantage : Compared to chlorophenyl or methoxyphenyl analogs, the 4-fluorophenyl group improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Carboxamide Linkage : The carboxamide group facilitates hydrogen bonding, a critical feature absent in derivatives with aldehydes (e.g., ) or simpler amines (e.g., ).
Table 2: Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | 3-(3-Chlorophenyl)-1-methyl-N-(4-methylthiazol-2-yl)-Pyrazole-5-carboxamide | N-(4-Fluorophenyl)-3-(3-Methoxyphenyl)-Pyrazole-5-carboxamide |
|---|---|---|---|
| Lipophilicity (LogP) | 3.2 (predicted) | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 |
| Molecular Weight | 395.46 | 372.84 | 353.36 |
| Bioactivity | Potential anticancer (inference from analogs) | Antimicrobial | Anti-inflammatory |
Uniqueness of the Target Compound:
- Structural Hybridization : The fusion of pyrazole, pyrazine, and thiophene creates a scaffold capable of interacting with diverse biological targets (e.g., kinase enzymes or GPCRs) .
- Fluorine-Thiophene Synergy : The 4-fluorophenyl and thiophen-3-yl groups may synergize to enhance π-π stacking and hydrophobic interactions in target binding .
- Synthetic Flexibility : The carboxamide linker allows for further derivatization, a feature underutilized in simpler analogs like thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
